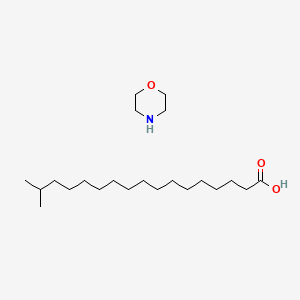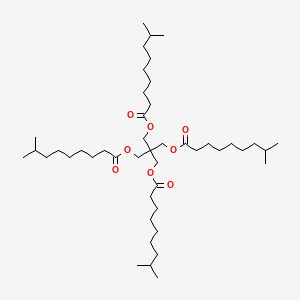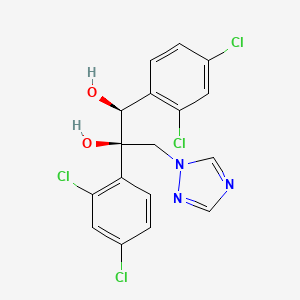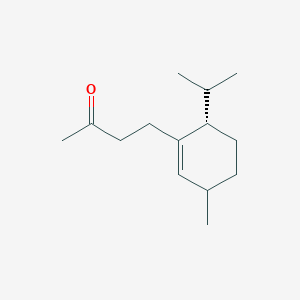
6-(Isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 298-062-9 is known as 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al. This organic compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and dimethyl groups, as well as a propanal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is followed by the addition of a propanal group through a Grignard reaction, using propylmagnesium bromide as the reagent.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. The use of palladium or platinum catalysts can facilitate the hydrogenation of cyclohexene derivatives, while alkylation is achieved using various alkyl halides under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and dimethyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, its hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al is unique due to its combination of an aldehyde group with a substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93777-32-3 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
4-[(6S)-3-methyl-6-propan-2-ylcyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10(2)14-8-5-11(3)9-13(14)7-6-12(4)15/h9-11,14H,5-8H2,1-4H3/t11?,14-/m0/s1 |
InChI-Schlüssel |
OMMLCLSLIADMDV-IAXJKZSUSA-N |
Isomerische SMILES |
CC1CC[C@H](C(=C1)CCC(=O)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(=C1)CCC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




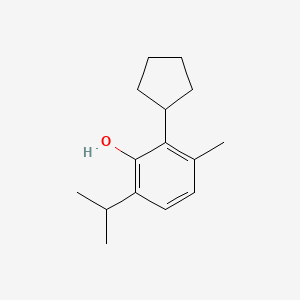
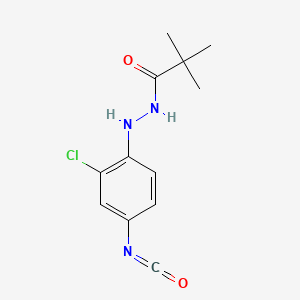



![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
